molecular formula C10H17N3O B13073613 1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13073613
M. Wt: 195.26 g/mol
InChI Key: FHTZMHXLWGXZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H17N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclopentanol with a suitable pyrazole derivative under specific conditions. One common method involves the use of cyclopentyl bromide and 5-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the cyclopentyloxy group.

Scientific Research Applications

1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine
  • 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

Uniqueness

1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of the cyclopentyloxy group and the methyl substitution on the pyrazole ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(cyclopentyloxymethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)7-14-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12)

InChI Key

FHTZMHXLWGXZGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC2CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.